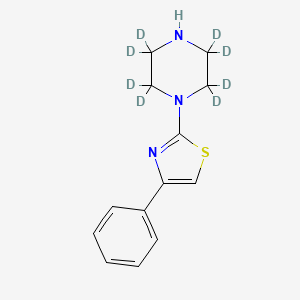

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8

CAS No.:

Cat. No.: VC16668853

Molecular Formula: C13H15N3S

Molecular Weight: 253.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3S |

|---|---|

| Molecular Weight | 253.39 g/mol |

| IUPAC Name | 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-phenyl-1,3-thiazole |

| Standard InChI | InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2/i6D2,7D2,8D2,9D2 |

| Standard InChI Key | MNLMZCDODDGFAM-COMRDEPKSA-N |

| Isomeric SMILES | [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=CS2)C3=CC=CC=C3)([2H])[2H])[2H] |

| Canonical SMILES | C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Table 1: Physicochemical Properties of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 253.393 g/mol | |

| CAS Number | 69389-14-6 (non-deuterated) | |

| Deuterated Analog CAS | Not publicly disclosed | |

| Storage Conditions | 2–8°C |

The exact mass of the deuterated form is 253.393 g/mol, differing from the non-deuterated variant (245.35 g/mol) due to the isotopic substitution.

Synthesis and Deuterium Incorporation

Synthetic Pathways

The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 follows a two-step strategy analogous to deuterated hydroxyzine and aripiprazole :

-

Deuterated Intermediate Preparation: Piperazine-d8 is reacted with 4-chlorobenzhydryl chloride under controlled conditions to form a deuterated piperazine intermediate.

-

Coupling with Thiazole Moiety: The intermediate is coupled with 4-phenyl-1,3-thiazol-2-yl derivatives to yield the final deuterated product .

Key challenges include maintaining deuterium purity during reaction steps and optimizing yields, which typically range from 11.7% to 33.4% in similar deuterated syntheses .

Analytical Confirmation

The compound’s structure is verified using:

-

Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the absence of proton signals at deuterated positions .

-

Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 253.393, consistent with the deuterated formula.

Applications in Pharmaceutical Research

Role as an Internal Standard

Deuterated analogs like 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 are indispensable in quantitative bioanalysis due to:

-

Isotopic Distinction: Deuterium creates a mass shift detectable via MS, enabling precise quantification of the non-deuterated form in biological matrices .

-

Matrix Effect Mitigation: Co-elution with the target analyte minimizes ionization variability in HPLC-MS/MS .

Future Research Directions

Metabolic Stability Studies

Deuterium’s kinetic isotope effect could prolong the compound’s metabolic half-life, a hypothesis requiring validation via in vitro hepatic microsomal assays .

Expanding Analytical Applications

Future work should explore its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume